molecular formula C10H7Cl2N3 B1335539 4-(2,4-Dichlorophenyl)pyrimidin-2-amine CAS No. 828273-03-6

4-(2,4-Dichlorophenyl)pyrimidin-2-amine

Cat. No.: B1335539
CAS No.: 828273-03-6
M. Wt: 240.09 g/mol
InChI Key: IIQPBSILLIMQBY-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H7Cl2N3 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring linked to a benzene ring. The pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 240.09 . It is a powder at room temperature . The InChI code is 1S/C10H7Cl2N3/c11-6-1-2-7 (8 (12)5-6)9-3-4-14-10 (13)15-9/h1-5H, (H2,13,14,15) .

Scientific Research Applications

Antihypertensive Activity

4-(2,4-Dichlorophenyl)pyrimidin-2-amine and its derivatives have been explored for their potential antihypertensive activity. In a study, derivatives such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine showed the ability to lower blood pressure in hypertensive rats. This effect was gradual and sustained, maintaining normalized blood pressure levels with daily oral doses (Bennett et al., 1981).

Anticancer Properties

The compound has also been synthesized with thiazolidin-4-one, showing notable in vitro anticancer activities against full National Cancer Institute (NCI) 60 cell lines. One of the compounds exhibited significant growth inhibition, especially in lung cancer cell lines, with no observed cytotoxicity at specific concentrations (Rashid et al., 2014).

Synthetic Methods Development

There's significant research in developing novel synthetic methods for compounds like N-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine. One such method includes microwave-accelerated Dimroth rearrangement, offering a time-saving and high-yield approach. This method could become a more efficient and environmentally friendly synthetic method for pyrido[2,3-d]pyrimidin-4-amines (Zong et al., 2018).

Molecular Docking Studies

Another aspect of research is the molecular docking studies. These studies provide insights into how these compounds interact with binding sites of various enzymes or receptors, thereby informing the development of more effective drugs. For instance, the binding mode of pyrimidine derivatives in CDK2's binding sites was explored to understand their potential as anticancer agents (Rashid et al., 2014).

Antibacterial Properties

Research also extends into the antibacterial properties of these compounds. For example, experimental and theoretical studies on 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine revealed it as a potential antibacterial agent. Its structure was characterized by various methods, including X-ray diffraction, and it showed significant antibacterial activity against various bacterial strains (Murugavel et al., 2015).

Biochemical Analysis

Biochemical Properties

4-(2,4-Dichlorophenyl)pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One notable interaction is with heat shock protein 90-alpha, a molecular chaperone involved in the maturation and regulation of target proteins essential for cell cycle control and signal transduction . This interaction can influence the stability and function of client proteins, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to heat shock protein 90-alpha, this compound can modulate the activity of proteins involved in these pathways, leading to alterations in cell function . This compound may also affect the expression of genes regulated by heat shock protein 90-alpha, thereby influencing cellular responses to stress and other stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its interaction with heat shock protein 90-alpha involves binding to the protein’s active site, inhibiting its chaperone activity . This inhibition can lead to the destabilization and degradation of client proteins, ultimately affecting cellular processes such as cell cycle progression and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained interactions with target proteins . Prolonged exposure may lead to degradation, reducing its efficacy and altering its impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating protein activity and cellular processes. Higher doses can lead to toxic or adverse effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect its bioavailability and efficacy, with potential impacts on metabolic flux and metabolite levels . Identifying the enzymes and pathways involved in its metabolism is essential for understanding its pharmacokinetics and optimizing its use in research and therapy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function . Understanding the mechanisms of transport and distribution is crucial for predicting the compound’s effects in different cellular and tissue contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQPBSILLIMQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406418
Record name 4-(2,4-dichlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828273-03-6
Record name 4-(2,4-dichlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-DICHLOROPHENYL)-2-PYRIMIDINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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